5-Hydroxylansoprazole

描述

5-羟基兰索拉唑,也称为 AG1908,是兰索拉唑的活性代谢产物。兰索拉唑是一种胃质子泵抑制剂,在治疗各种消化性溃疡病中有效。 兰索拉唑的代谢过程通过 CYP2C19 酶进行,导致 5-羟基兰索拉唑的形成 .

准备方法

合成路线和反应条件

5-羟基兰索拉唑的合成涉及 CYP2C19 酶对兰索拉唑的代谢转化。这种酶促反应在人体内的生理条件下发生。 具体的合成路线涉及兰索拉唑在苯环的 5 位发生羟基化 .

工业生产方法

5-羟基兰索拉唑的工业生产通常通过生物转化过程实现,使用表达 CYP2C19 的微生物或酶系统。 这些系统经过优化,可在受控条件下生产高产量的代谢产物 .

化学反应分析

反应类型

5-羟基兰索拉唑会发生各种化学反应,包括:

氧化: 可以发生进一步的氧化,导致形成砜类衍生物。

还原: 还原反应可以将羟基转化为其他官能团。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

主要生成产物

氧化: 形成砜类衍生物。

还原: 形成脱羟基产物。

取代: 形成烷基化或酰基化衍生物

科学研究应用

Pharmacological Properties

5-Hydroxylansoprazole exhibits several pharmacological effects that may differ from its parent compound, lansoprazole. Notably, it retains some proton-pump inhibitory effects and may also possess unique mechanisms of action. Recent studies suggest that 5-HLS can inhibit fatty acid synthase (FASN), an enzyme crucial for cancer cell growth, particularly in triple-negative breast cancer (TNBC) cells . This potential anticancer property highlights the need for further investigation into the therapeutic applications of 5-HLS beyond acid suppression.

Case Studies and Research Findings

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound sulfide, a derivative of 5-HLS. The research indicated that this compound could inhibit FASN, suggesting a possible therapeutic role in TNBC treatment .

- Drug Interaction Studies : this compound is involved in significant drug interactions, particularly with other medications metabolized by cytochrome P450 enzymes. For instance, studies have shown that fluvoxamine and clarithromycin can dramatically affect the pharmacokinetics of lansoprazole and its metabolites, including 5-HLS. These interactions are crucial for optimizing treatment regimens involving PPIs .

- Hepatoprotective Effects : Research indicates that lansoprazole, through its metabolite 5-HLS, may offer protective effects against drug-induced liver injury. In vitro studies demonstrated that lansoprazole treatment could enhance cell viability in models of cisplatin-induced cytotoxicity by activating the Nrf2 antioxidant pathway .

Comparative Analysis of Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic polymorphisms in CYP2C19, an enzyme critical for the metabolism of lansoprazole. Variations in this enzyme can lead to significant differences in drug metabolism among individuals:

| CYP2C19 Genotype | AUC(0-infinity) Increase with Fluvoxamine | AUC(0-infinity) Increase with Clarithromycin |

|---|---|---|

| Homozygous Extensive Metabolizers (EMs) | 3.8-fold increase | 1.55-fold increase |

| Heterozygous EMs | 2.5-fold increase | 1.74-fold increase |

| Poor Metabolizers (PMs) | No significant change | 1.80-fold increase |

This table illustrates how different genotypes can affect the pharmacokinetic profile of lansoprazole and its metabolites, emphasizing the importance of personalized medicine in treatment strategies .

作用机制

5-羟基兰索拉唑通过抑制胃质子泵(也称为 H+/K+ ATP 酶)发挥作用。这种抑制降低了胃酸的分泌,从而缓解与酸相关的疾病。 该化合物靶向胃壁的壁细胞中的质子泵,导致酸产生减少 .

相似化合物的比较

类似化合物

- 奥美拉唑

- 泮托拉唑

- 雷贝拉唑

- 埃索美拉唑

独特性

5-羟基兰索拉唑因其独特的兰索拉唑代谢来源和 5 位的独特羟基化而具有独特性。 这种结构修饰赋予了与其他质子泵抑制剂相比独特的药代动力学和药效学特性 .

生物活性

5-Hydroxylansoprazole is a significant metabolite of lansoprazole, a proton pump inhibitor (PPI) widely used for treating gastric and esophageal disorders. Recent research has highlighted the compound's biological activities, particularly its potential anticancer properties and mechanisms of action in various biological systems.

This compound exhibits enhanced biological activity compared to its parent compound, lansoprazole. It has been shown to inhibit fatty acid synthase (FASN), a key enzyme involved in lipid biosynthesis that is often overexpressed in cancer cells. This inhibition is particularly relevant in the context of triple-negative breast cancer, where FASN plays a critical role in tumor growth and survival. The metabolite not only inhibits FASN but also affects the non-homologous end joining (NHEJ) repair pathway of oxidative DNA damage, mediated through poly(ADP-ribose) polymerase 1 (PARP1) .

Antioxidant Properties

Research indicates that lansoprazole, including its metabolites like this compound, can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for cellular defense against oxidative stress. In hepatic cells, this compound has demonstrated protective effects against cisplatin-induced cytotoxicity by upregulating antioxidant genes such as heme oxygenase-1 (HO1). The activation of this pathway suggests potential therapeutic applications for liver protection during chemotherapy .

Case Studies and Clinical Implications

A notable case study reported an elderly patient treated with lansoprazole who developed exfoliative dermatitis. This case emphasized the importance of monitoring adverse effects associated with PPI treatment, although it did not directly implicate this compound. The relationship between prolonged PPI use and skin reactions highlights the need for careful consideration of long-term therapy with these drugs .

Comparative Activity Table

To summarize the biological activities and mechanisms of this compound, the following table compares its effects with those of lansoprazole:

| Activity | Lansoprazole | This compound |

|---|---|---|

| FASN Inhibition | Moderate | Stronger |

| NHEJ Regulation | Limited | Significant |

| Antioxidant Activity | Some activation of Nrf2 | Strong activation |

| Cytoprotection in Hepatic Cells | Limited evidence | Evident in cisplatin models |

| Clinical Use | Widely used for gastric disorders | Emerging research in oncology |

Future Directions

The growing body of evidence surrounding the biological activity of this compound opens avenues for further research into its potential as an anticancer agent and as a protective agent in oxidative stress-related conditions. Future studies should focus on:

- In vivo studies to assess the efficacy and safety profile of this compound in cancer models.

- Clinical trials to evaluate its impact on cancer treatment outcomes, especially in combination therapies.

- Mechanistic studies to elucidate the pathways involved in its biological activities.

属性

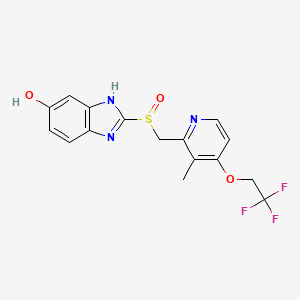

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCLTMRSSAXUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131926-98-2 | |

| Record name | 5-Hydroxylansoprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXYLANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。